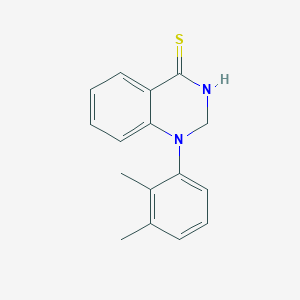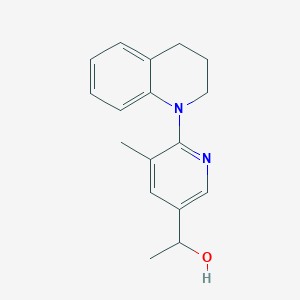![molecular formula C16H14N2O2 B11850411 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)プロパン酸は、イミダゾ[1,5-a]ピリジン誘導体のクラスに属する化合物です。 これらの化合物は、その独特の化学構造と汎用性により、材料科学、製薬、オプトエレクトロニクスなど、さまざまな分野で貴重な存在となっています .
準備方法
3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)プロパン酸の合成には、通常、イミダゾ[1,5-a]ピリジンコアの形成、続いてフェニル基とプロパン酸基の導入が伴います。一般的な方法の1つは、特定の条件下で適切な前駆体の環化を行うことです。 例えば、2-アミノピリジンとα-ブロモアセトフェノンを反応させると、イミダゾ[1,5-a]ピリジンコアが形成され、さらに官能化することができます .
工業的な生産方法では、同様の合成経路が用いられる場合がありますが、大規模生産向けに最適化されており、高収率と高純度が確保されています。これらの方法は、通常、自動化されたプロセスと高度な精製技術を用いて、目的の製品を得ています。
化学反応の分析
3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)プロパン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に参加し、フェニル基またはプロパン酸基を他の官能基で置換することができます。
これらの反応で用いられる一般的な試薬や条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、反応を最適化するための特定の温度と圧力の条件が含まれます .
科学的研究の応用
3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)プロパン酸は、科学研究において幅広い用途があります。
作用機序
3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)プロパン酸がその効果を発揮するメカニズムは、その用途によって異なります。例えば、蛍光プローブとして、この化合物は特定のイオンや分子と相互作用し、その蛍光特性の変化につながります。 この相互作用は、蛍光分光法やNMR滴定などの手法を用いて研究することができます .
医学的な用途では、この化合物は、酵素や受容体などの特定の分子標的と相互作用して、治療効果を発揮する可能性があります。 関与する正確な経路は、生化学アッセイや分子モデリング研究によって解明することができます .
類似化合物との比較
3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)プロパン酸は、2-アミノ-3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)マレノニトリルなどの他のイミダゾ[1,5-a]ピリジン誘導体と比較することができます。
2-アミノ-3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)マレノニトリル: 次亜塩素酸イオン検出のための蛍光プローブとして用いられています.
3-ブロモイミダゾ[1,5-a]ピリジン: さまざまな有機化合物の合成に用いられています.
3-(1-フェニルイミダゾ[1,5-a]ピリジン-3-イル)プロパン酸の独自性は、特定の官能基にあり、これにより、さまざまな用途に適した独特の化学的および物理的特性が得られています。
特性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
3-(1-phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)10-9-14-17-16(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10H2,(H,19,20) |
InChIキー |
CEKBJLSNPIPMCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


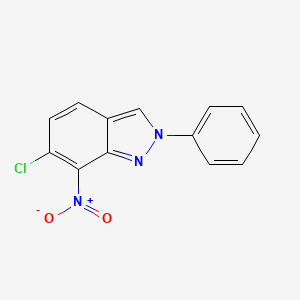
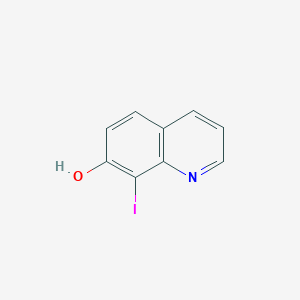



![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)
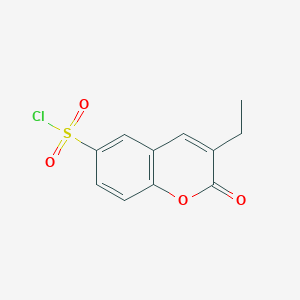
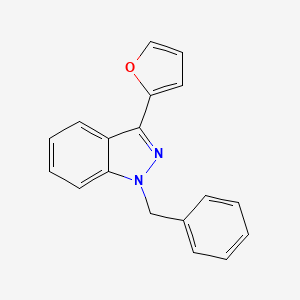
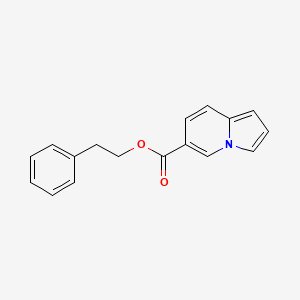

![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
